

# DFT Analysis of Transition States in 2,2-Dimethylaziridine Reactions: A Comparative Guide

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## Compound of Interest

Compound Name: 2,2-Dimethylaziridine

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The regioselective ring-opening of aziridines is a fundamental transformation in organic synthesis, providing access to a diverse array of nitrogen-containing molecules critical in pharmaceutical development. Understanding the transition states of these reactions is paramount for controlling reaction outcomes and designing more efficient synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fleeting geometries and energetics of these transition states. This guide provides a comparative analysis of DFT-calculated transition states in reactions involving **2,2-dimethylaziridine** and its derivatives, supported by computational data from the literature.

## Performance of DFT Functionals in Aziridine Ring-Opening

The choice of DFT functional significantly impacts the accuracy of calculated activation barriers and reaction energetics. While B3LYP has been a widely used functional, modern functionals, especially from the Minnesota family (e.g., M06-2X) and range-separated hybrids (e.g.,  $\omega$ B97X-D), often provide improved accuracy for kinetic parameters.<sup>[1]</sup> The nature of the aziridine substitution and the attacking nucleophile are key factors to consider. For non-activated aziridines, the activation barriers for ring-opening are generally high.<sup>[1]</sup> Conversely,

the presence of electron-withdrawing groups on the nitrogen atom activates the aziridine ring, lowering the barrier to nucleophilic attack.<sup>[1]</sup>

## Thermal Rearrangement of N-Acyl-2,2-Dimethylaziridines

A theoretical study on the thermal rearrangement of N-acyl-**2,2-dimethylaziridines** using DFT at the B3LYP/6-311++G(2d,2p) level has revealed three distinct reaction pathways.<sup>[2]</sup> These pathways involve different transition states leading to the formation of N-methallylamide, oxazoline, or vinylamide products.<sup>[2]</sup> The geometries of the reactants, transition states, and products were optimized, and the reaction pathways were confirmed by Intrinsic Reaction Coordinate (IRC) calculations.<sup>[2]</sup>

The study identified the following transition states:<sup>[2]</sup>

- TS1: A hydrogen atom from one of the methyl groups migrates to the oxygen of the amide group, leading to the formation of N-methallylamide.
- TS2: The oxygen atom of the acyl group attacks the tertiary carbon of the aziridine ring, resulting in the formation of an oxazoline.
- TS3: A hydrogen atom migrates from the secondary carbon of the aziridine ring to the oxygen of the amide group, yielding a vinylamide.

The competition between these pathways determines the product distribution of the thermal rearrangement.

## Comparative Analysis of N-Substituent Effects on Activation Energy

While specific activation energies for the different pathways in the thermal rearrangement of N-acyl-**2,2-dimethylaziridines** were not explicitly tabulated in the primary literature found, the effect of N-substituents on the activation energy of aziridine ring-opening is a critical factor. A study on a related system, the ring-opening of a cyclohexene-fused aziridine with an acetate nucleophile, provides valuable comparative data. The activation energies ( $\Delta E^\ddagger$ ) were calculated using the OLYP functional with a QZ4P basis set.<sup>[1]</sup> This data serves as a useful

proxy to understand how different electron-withdrawing groups on the nitrogen atom can influence the transition state energy of SN2-type ring-opening reactions.

N-Substituent	Activation Energy ( $\Delta E^\ddagger$ , kcal/mol)
H	32.1
Methyl (Me)	31.8
Acetyl (Ac)	10.1
Mesyl (Ms)	7.0
Trifluoroacetyl (TFA)	0.5
Triflyl (Tf)	-2.7

Table 1: Calculated activation energies for the ring-opening of a cyclohexene-fused aziridine with an acetate nucleophile, demonstrating the effect of N-substituents. Data from Benchchem. [\[1\]](#)

## Experimental and Computational Protocols

### General Computational Protocol for DFT Analysis of Aziridine Ring-Opening

A typical workflow for the computational analysis of an aziridine ring-opening transition state using DFT involves the following steps:[\[1\]](#)

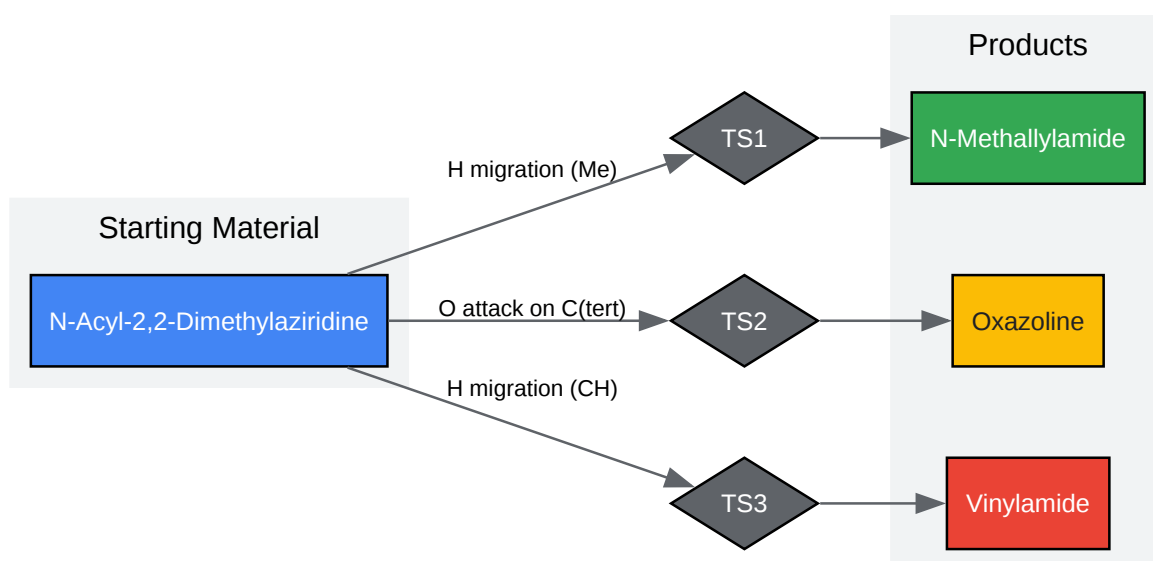
- **Geometry Optimization:** The 3D structures of the reactants, products, and a guessed transition state are optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(2d,2p)).[\[2\]](#)
- **Transition State Location:** A transition state search is performed using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3) as implemented in software packages like Gaussian.[\[1\]](#)
- **Frequency Analysis:** Vibrational frequency calculations are performed on all optimized structures. A true transition state is confirmed by the presence of a single imaginary

frequency corresponding to the motion along the reaction coordinate. Reactants and products should have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.[1]

- Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state smoothly connects the reactant and product states on the potential energy surface.[2]
- Energy Profile: The relative energies of all stationary points (reactants, transition states, and products) are calculated to construct the reaction energy profile and determine the activation barriers.

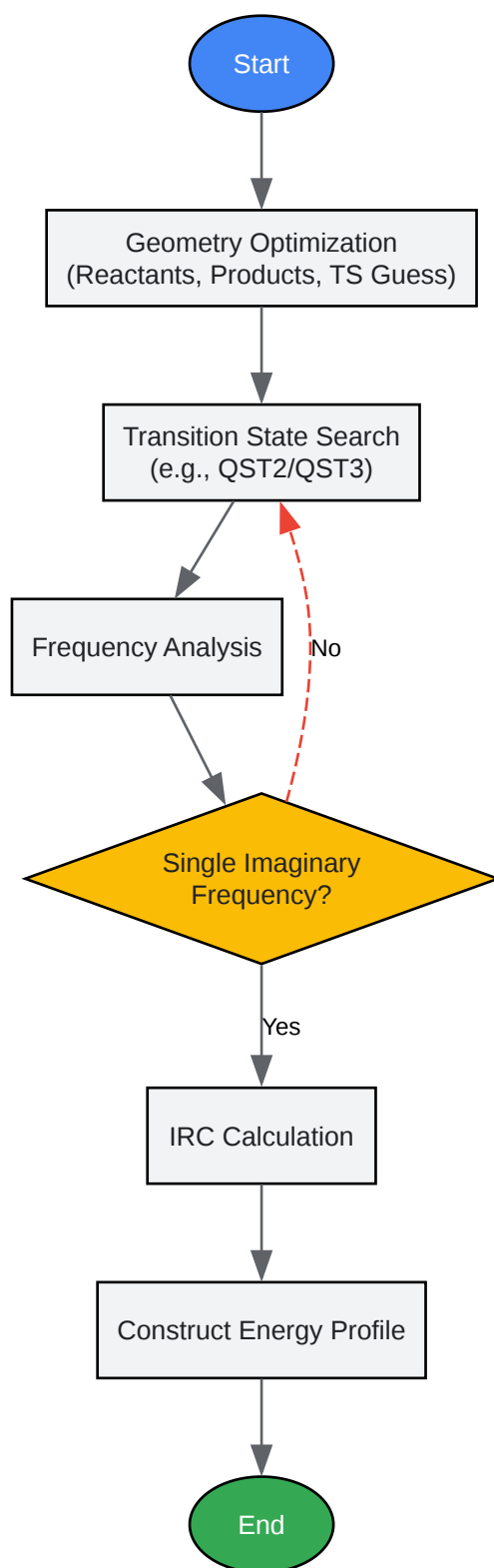
## Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the DFT analysis of **2,2-dimethylaziridine** reactions.



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Thermal rearrangement pathways of N-acyl-**2,2-dimethylaziridine**.



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General workflow for DFT analysis of transition states.

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## References

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